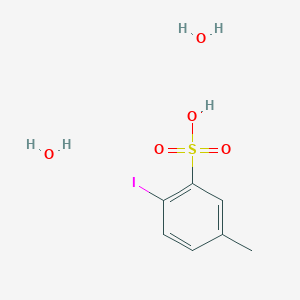

2-Iodo-5-methylbenzenesulfonic acid dihydrate

Description

Contextualization within Arenes Bearing Halogen and Sulfonic Acid Functionalities

Arenes substituted with both halogen and sulfonic acid groups represent a class of compounds with diverse applications, ranging from intermediates in dye and pharmaceutical manufacturing to specialized reagents in organic synthesis. The introduction of these functional groups onto an aromatic ring is typically achieved through electrophilic aromatic substitution reactions. Halogenation introduces a reactive site for cross-coupling reactions, while sulfonation imparts properties such as high acidity and increased water solubility.

Historical Development of Hypervalent Iodine Chemistry Relevant to the Compound's Derivatives

The study of hypervalent iodine compounds—molecules where an iodine atom formally possesses more than eight electrons in its valence shell—dates back to 1886 with the preparation of (dichloroiodo)benzene by Conrad Willgerodt. For much of the 20th century, these compounds were academic curiosities. However, a resurgence of interest began in the latter half of the century and has exploded in recent decades. This renaissance is driven by the recognition that hypervalent iodine(III) and iodine(V) reagents can mediate a vast range of oxidative transformations with high efficiency and selectivity, offering a non-toxic alternative to heavy metal oxidants like lead, mercury, and chromium.

Key developments include the popularization of reagents like (diacetoxyiodo)benzene (B116549) (PIDA), 2-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP). A significant advancement in this field has been the development of catalytic systems and water-soluble reagents to improve the environmental sustainability of these reactions. This is where precursors like 2-Iodo-5-methylbenzenesulfonic acid become relevant. The introduction of hydrophilic functional groups, such as sulfonic acids, onto the aryl iodide backbone is a key strategy for creating water-soluble hypervalent iodine reagents that can be used in aqueous media, often in catalytic amounts. The synthesis of [hydroxy(tosyloxy)iodo]arenes (HTIBs) through the ligand exchange of PIDA with sulfonic acids further established the direct link between sulfonic acids and the generation of versatile hypervalent iodine(III) reagents.

Structural Significance and Strategic Positioning of the Compound in Organic Synthesis

The strategic value of 2-Iodo-5-methylbenzenesulfonic acid dihydrate lies in the specific arrangement of its functional groups. The iodine atom at the 2-position and the sulfonic acid group at the 1-position are ortho to each other. This spatial relationship is crucial for the formation of its highly reactive hypervalent iodine derivatives.

Upon oxidation of the iodine atom from its standard monovalent state (I(I)) to a pentavalent state (I(V)), the adjacent sulfonic acid group can act as an intramolecular ligand. This results in the formation of a stable, cyclic periodinane structure known as a pseudobenziodoxole. This cyclic structure, found in the derivative 2-iodoxybenzenesulfonic acid (IBS), is key to its enhanced reactivity compared to acyclic analogues like IBX. The formation of this intramolecular I-O bond helps to stabilize the hypervalent iodine center and pre-organizes the molecule for oxidative processes.

The methyl group at the 5-position provides a point of substitution that can be used to fine-tune the electronic properties and solubility of the resulting reagent, although its electronic impact is modest. The primary significance remains the ortho-positioning of the iodo and sulfonic acid groups, which enables the creation of a powerful, recyclable, and water-soluble oxidizing agent.

Table 1: Physicochemical Properties of 2-Iodo-5-methylbenzenesulfonic Acid

| Property | Value |

|---|---|

| CAS Number | 139778-27-1 |

| Molecular Formula | C₇H₇IO₃S (Anhydrous) |

| Molecular Weight | 298.10 g/mol (Anhydrous) |

| Canonical SMILES | CC1=CC(=C(C=C1)I)S(=O)(=O)O |

| InChIKey | POSSTIHHKTXBTM-UHFFFAOYSA-N |

Overview of Research Trajectories for Arylsulfonic Acid Precursors to Hypervalent Iodine Reagents

Current research involving arylsulfonic acid precursors for hypervalent iodine reagents is focused on advancing the principles of green and catalytic chemistry. The derivatives of 2-Iodo-5-methylbenzenesulfonic acid, namely 2-Iodoxy-5-methylbenzenesulfonic acid, are at the forefront of this effort.

A major research trajectory is the development of catalytic oxidation reactions. beilstein-journals.org Researchers have demonstrated that 2-iodoxybenzenesulfonic acid (IBS) and its derivatives are exceptionally active catalysts for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. beilstein-journals.orgresearchgate.net These reactions can be performed using a small amount of the iodoarene precursor (e.g., 0.05–5 mol%) with a stoichiometric, environmentally benign co-oxidant like Oxone (potassium peroxymonosulfate). beilstein-journals.org The hypervalent iodine(V) species is generated in situ and is continuously recycled in the catalytic process, which minimizes waste.

Another key area is enhancing the water solubility and recyclability of these reagents. The sulfonic acid group makes the IBS catalyst and its reduced form soluble in aqueous media, simplifying product isolation and catalyst recovery. This contrasts sharply with traditional hypervalent iodine reagents like IBX and DMP, which suffer from poor solubility in many common solvents. wikipedia.org

The development of new, stable, and even more reactive pseudocyclic hypervalent iodine reagents derived from functionalized iodosulfonic acids is also an active field. By modifying the substituents on the aromatic ring, chemists aim to create tailored catalysts for specific and challenging oxidative transformations, including difunctionalizations of alkenes and oxidative C-H functionalization reactions. The ultimate goal is to replace stoichiometric, metal-based oxidants with highly efficient, non-toxic, and recyclable organoiodine catalysts for a wide range of chemical syntheses.

Table 2: Key Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₁IO₅S |

| (dichloroiodo)benzene | C₆H₅Cl₂I |

| (diacetoxyiodo)benzene (PIDA) | C₁₀H₁₁IO₄ |

| 2-iodoxybenzoic acid (IBX) | C₇H₅IO₄ |

| Dess-Martin periodinane (DMP) | C₁₃H₁₃IO₈ |

| 2-iodoxybenzenesulfonic acid (IBS) | C₆H₅IO₅S |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-iodo-5-methylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S.2H2O/c1-5-2-3-6(8)7(4-5)12(9,10)11;;/h2-4H,1H3,(H,9,10,11);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMSURDCIPMIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Iodo 5 Methylbenzenesulfonic Acid Dihydrate and Its Derivatives

Pathways Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2-iodo-5-methylbenzenesulfonic acid is the focal point for oxidative transformations that lead to the formation of highly reactive hypervalent iodine compounds.

Oxidative Generation of Hypervalent Iodine Species (λ3- and λ5-Iodanes)

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than the -1 found in simple iodides. These species, particularly λ3-iodanes (iodine(III)) and λ5-iodanes (iodine(V)), are renowned for their oxidizing capabilities and are considered environmentally benign alternatives to heavy metal-based oxidants. core.ac.ukacs.org The presence of the electron-withdrawing sulfonate group in the ortho position enhances the electrophilicity and reactivity of the iodine center. core.ac.uk

A key derivative formed from 2-iodo-5-methylbenzenesulfonic acid is 2-iodoxy-5-methylbenzenesulfonic acid, commonly known as IBS. core.ac.ukresearchgate.net This iodine(V) species is typically generated in situ from its precursor through oxidation. researchgate.netmdpi.com IBS has demonstrated exceptional activity as a catalyst in various oxidation reactions, including the conversion of alcohols to carbonyl compounds. mdpi.combeilstein-journals.org Its high reactivity is attributed to the presence of the strongly electron-withdrawing sulfonic acid group. core.ac.uk The direct oxidation of 2-iodobenzenesulfonic acid with a co-oxidant like Oxone® leads to the formation of IBS. nih.govresearchgate.net However, due to its high solubility in water, isolation can be challenging as it often results in a mixture with inorganic impurities. nih.govresearchgate.net

The in situ generation of catalytically active hypervalent iodine species from aryl iodides is frequently accomplished using potent co-oxidants, with Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) being a prominent example. mdpi.comorganic-chemistry.orgnih.gov The reaction mechanism for the oxidation of an iodoarene, such as 2-iodo-5-methylbenzenesulfonic acid, with Oxone® involves the initial oxidation of the iodine(I) atom to a higher oxidation state. mdpi.com

The process begins with the oxidation of the iodoarene to an iodine(V) intermediate. mdpi.com This intermediate can then react with a substrate, for example, an alcohol, to form another intermediate. This is followed by a process known as hypervalent iodine twisting and subsequent reductive elimination to yield the final oxidized product and an iodine(III) intermediate. mdpi.com The catalytic cycle is perpetuated as the iodine(III) intermediate is re-oxidized back to the active iodine(V) species by Oxone®. mdpi.com This catalytic approach, where the hypervalent iodine reagent is continuously regenerated, is more atom-economical and environmentally friendly than using stoichiometric amounts of the oxidant. acsgcipr.org

The reaction conditions, such as pH, can significantly influence the nature of the product. For instance, the oxidation of free 2-iodobenzenesulfonic acid under acidic conditions tends to yield an iodine(III) heterocycle, whereas the oxidation of its sodium salt in a neutral aqueous solution produces the iodine(V) product. nih.govresearchgate.net

Ligand Exchange and Coupling Mechanisms

The aryl iodide moiety of 2-iodo-5-methylbenzenesulfonic acid and its derivatives can participate in ligand exchange and various coupling reactions, which are fundamental processes in organometallic chemistry. While the primary focus of this compound is often on its role in oxidation catalysis, the carbon-iodine bond is susceptible to reactions typical of aryl halides.

Ligand exchange is a process where a ligand in a complex is replaced by another. In the context of hypervalent iodine chemistry, ligand exchange around the iodine center is a key step in many of its reactions. For instance, the reaction of a hypervalent iodine species with an alcohol involves the exchange of a ligand on the iodine with the alcohol to form an alkoxyperiodinane intermediate. researchgate.net

Aryl iodides are also well-known substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanism typically involves the oxidative addition of the aryl iodide to a low-valent transition metal catalyst (e.g., palladium(0)), followed by transmetalation (in the case of Suzuki coupling) or reaction with an amine (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The specific ligands on the metal center play a crucial role in controlling the reactivity and selectivity of these coupling reactions. researchgate.netresearchgate.net In some palladium-catalyzed reactions under basic conditions, the conversion of aryl iodides to aryl radicals has been observed, which then participate in homolytic aromatic substitution pathways.

Pathways Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strong Brønsted acid and imparts catalytic activity to the molecule in various acid-catalyzed transformations.

Role as an Acid Catalyst in Organic Transformations

Sulfonic acids are widely utilized as catalysts in organic synthesis due to their strong acidity, which is often comparable to that of mineral acids like sulfuric acid. nih.gov Unlike mineral acids, solid-supported or functionalized sulfonic acids can offer advantages such as easier separation from the reaction mixture, reusability, and reduced corrosion. nih.govmdpi.com

The catalytic activity of sulfonic acids stems from their ability to donate a proton to a substrate, thereby activating it towards a subsequent reaction. This is a fundamental principle in a vast array of organic reactions, including:

Esterification: Catalyzing the reaction between a carboxylic acid and an alcohol. nih.gov

Hydrolysis: Breaking down esters or amides. nih.gov

Alkylation and Acylation: Facilitating Friedel-Crafts type reactions where an alkyl or acyl group is added to an aromatic ring. nih.gov

Dehydration: Promoting the elimination of water, for example, in the conversion of alcohols to alkenes.

Rearrangement Reactions: Inducing molecular rearrangements. nih.gov

In the context of 2-iodo-5-methylbenzenesulfonic acid, the sulfonic acid group can act as an internal or external proton source, potentially influencing the reactivity of the iodine center or participating directly in the catalytic cycle of other transformations. The presence of both a reactive iodine center and a strong acidic group within the same molecule makes it a bifunctional reagent with unique catalytic potential.

Below is an interactive data table summarizing the key reactive pathways:

| Moiety | Reaction Type | Key Intermediates/Species | Co-reagents/Catalysts | Typical Transformations |

| Aryl Iodide | Oxidation | λ3- and λ5-Iodanes (e.g., IBS) | Oxone®, Sodium periodate | Oxidation of alcohols to carbonyls |

| Aryl Iodide | Ligand Exchange | Alkoxyperiodinane | Alcohols, Amines | Intermediate step in oxidations |

| Aryl Iodide | Cross-Coupling | Aryl-metal complexes | Palladium catalysts, Copper catalysts | C-C and C-N bond formation |

| Sulfonic Acid | Acid Catalysis | Protonated substrates | (Acts as catalyst itself) | Esterification, Hydrolysis, Alkylation |

Derivatization to Sulfonate Esters and Amides

The sulfonic acid group of 2-iodo-5-methylbenzenesulfonic acid is a versatile functional handle for the synthesis of various derivatives, primarily sulfonate esters and sulfonamides. These transformations typically proceed through an initial conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride.

The synthesis of sulfonamides from sulfonic acids can be achieved via a sulfonyl chloride intermediate. ekb.eg For instance, p-toluenesulfonic acid can be treated with 2,4,6-trichloro- ekb.egresearchgate.netenovatia.com-triazine to form the corresponding sulfonyl chloride, which is then reacted with an amine to yield the sulfonamide. ekb.eg A similar pathway is applicable for 2-iodo-5-methylbenzenesulfonic acid. The general route involves the reaction of the derived 2-iodo-5-methylbenzenesulfonyl chloride with primary or secondary amines, often in the presence of a base like pyridine or sodium bicarbonate, to afford the desired sulfonamide. enovatia.comnih.gov This modular approach allows for the synthesis of a wide array of N-substituted sulfonamides. nih.gov For example, the coupling of a sulfonyl chloride with an appropriate aniline or other amine using coupling agents can produce the final sulfonamide products. nih.gov

The formation of sulfonate esters also stems from the reactivity of the sulfonic acid or its activated derivatives. While sulfonyl chlorides are common precursors, recent research has also utilized stable alternatives like pentafluorophenyl (PFP) sulfonate esters for synthesizing functionalized sulfonamides through aminolysis. ucl.ac.uk The direct formation of sulfonate esters from sulfonic acids and alcohols is also possible, although it can be an equilibrium process. enovatia.com Studies involving methanesulfonic acid and various alcohols have shown that low but appreciable conversions to the corresponding sulfonate esters can occur, particularly at elevated temperatures. enovatia.com

The synthesis of related sulfonamides, such as 2-methyl-5-aminobenzenesulfonamide, often starts with the sulfonation of a precursor like p-nitrotoluene using chlorosulfonic acid to generate an intermediate sulfonyl chloride (2-methyl-5-nitrobenzenesulfonyl chloride). google.com This reactive intermediate is then typically reacted with an amine source, such as ammonia water, to form the sulfonamide. google.com

Table 1: General Methods for Sulfonamide Synthesis from Sulfonic Acid Derivatives

| Precursor | Reagents | Intermediate | Product | Ref |

|---|---|---|---|---|

| Aromatic Sulfonic Acid | 2,4,6-trichloro- ekb.egresearchgate.netenovatia.com-triazine, then Amine | Sulfonyl Chloride | N-Substituted Sulfonamide | ekb.eg |

| Anthranilic Acid Derivative | Sulfonyl Chloride, NaHCO₃ | N/A | 2-Sulfonamidobenzoic acid | nih.gov |

| p-Nitrotoluene | Chlorosulfonic Acid | 2-methyl-5-nitrobenzenesulfonyl chloride | 2-methyl-5-nitrobenzenesulfonamide | google.com |

Concerted and Sequential Reactions Mediated by the Compound

Derivatives of 2-iodo-5-methylbenzenesulfonic acid, particularly its hypervalent iodine(V) form, 2-iodoxy-5-methylbenzenesulfonic acid (IBS), are effective mediators for oxidation reactions. researchgate.net These transformations often involve a sequence of steps beginning with the in situ generation of the active catalyst. The process typically uses a terminal oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), to oxidize the iodine(I) atom of the parent compound to the catalytically active iodine(V) state. researchgate.net

Once generated, the IBS catalyst can participate in complex reaction sequences. For the oxidation of phenols, a proposed pathway involves the reversible combination of the in situ-generated IBS with the phenol substrate to form an IBS-phenol complex. researchgate.net This is followed by a concerted intramolecular ekb.egresearchgate.net-rearrangement, which serves to transfer an oxygen atom from the iodoxy group to the ortho-position of the phenol. researchgate.net During this concerted step, the iodine(V) atom is concurrently reduced back to a lower oxidation state. researchgate.net

In the oxidation of alcohols, a similar sequential pathway is observed. The hypervalent iodine(V) species, generated from 2-iodo-5-methylbenzenesulfonic acid and Oxone®, can oxidize a variety of benzylic and aliphatic alcohols to the corresponding carbonyl compounds in moderate to excellent yields. researchgate.net Primary aliphatic alcohols can be further oxidized to carboxylic acids. researchgate.net The reaction system leverages the catalytic cycle where the iodine species is continuously re-oxidized by Oxone®, allowing for the use of a catalytic amount of the iodoarene. researchgate.net

Mechanistic Investigations of Transformations Catalyzed by Derived Species

Mechanistic studies have focused on understanding the catalytic cycle and the nature of the active species derived from 2-iodo-5-methylbenzenesulfonic acid. researchgate.net The key to the catalytic activity is the generation of the pentavalent hypervalent iodine species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS), from the parent iodoarene using an oxidant like Oxone®. researchgate.net This process is foundational to the catalytic cycle for alcohol and phenol oxidations. researchgate.net

The proposed reaction mechanism for the IBS-catalyzed oxidation of phenols is depicted as a multi-step process. researchgate.net

Catalyst Activation: The iodine(I) compound is first oxidized by Oxone® to the active iodine(V) species, IBS.

Complex Formation: The generated IBS (2) reversibly associates with the phenol substrate (3) to form an IBS-phenol complex (10). researchgate.net

Oxygen Transfer: This complex undergoes a concerted intramolecular ekb.egresearchgate.net-rearrangement. researchgate.net This step facilitates the transfer of an oxygen atom from the iodoxy group to the ortho-position of the phenol, leading to the product and a reduced form of the iodine catalyst. researchgate.net

Catalyst Regeneration: The terminal oxidant, Oxone®, re-oxidizes the reduced iodine species back to the active iodine(V) state, completing the catalytic cycle. researchgate.net

Investigations into the substituent effects on related N-isopropyl-2-iodobenzamide catalysts have shown that electron-donating groups on the benzene (B151609) ring enhance the reactivity. researchgate.net The reactivity increased in the order of 5-NO₂ < 5-CO₂Me < 5-OAc < 5-Cl < H < 5-Me < 5-OMe. researchgate.net This suggests that the electronic properties of the aromatic ring, as influenced by the methyl and sulfonic acid groups in 2-iodo-5-methylbenzenesulfonic acid, play a crucial role in the efficiency of the catalytic cycle, particularly in the rapid regeneration of the pentavalent species. researchgate.net

Table 2: Proposed Mechanistic Steps in IBS-Catalyzed Phenol Oxidation

| Step | Description | Reactants | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 | Catalyst Activation | 2-Iodo-5-methylbenzenesulfonic acid, Oxone® | 2-Iodoxy-5-methylbenzenesulfonic acid (IBS) | researchgate.net |

| 2 | Complex Formation | IBS, Phenol | IBS-Phenol Complex | researchgate.net |

| 3 | Oxygen Transfer | IBS-Phenol Complex | Ortho-hydroxylated product, Reduced Iodine Species | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Iodo 5 Methylbenzenesulfonic Acid Dihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.

The proton (¹H) NMR spectrum of 2-Iodo-5-methylbenzenesulfonic acid dihydrate is characterized by distinct signals corresponding to the aromatic protons and the methyl group. The substitution pattern on the benzene (B151609) ring—an iodine atom, a methyl group, and a sulfonic acid group—results in a specific splitting pattern for the three aromatic protons. Due to the deshielding effects of the electron-withdrawing sulfonic acid and iodine substituents, the aromatic protons are expected to resonate at lower fields.

The carbon-13 (¹³C) NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atom directly attached to the iodine (C-2) is significantly influenced by the heavy atom effect, while the carbons bonded to the methyl (C-5) and sulfonic acid (C-1) groups also exhibit characteristic chemical shifts.

To definitively confirm signal assignments, isotopic labeling studies could be employed. For instance, synthesis of the compound using a ¹³C-labeled methyl group (¹³CH₃) would result in a significantly enhanced signal for the methyl carbon in the ¹³C NMR spectrum, confirming its assignment. Similarly, site-specific deuterium (B1214612) labeling on the aromatic ring could help unravel complex proton-proton coupling interactions.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

| H3 | ~8.1 | ~142 | Aromatic proton ortho to Iodo and Sulfonic acid groups |

| H4 | ~7.4 | ~132 | Aromatic proton meta to Iodo and ortho to Methyl group |

| H6 | ~7.8 | ~140 | Aromatic proton ortho to Methyl and meta to Sulfonic acid groups |

| CH₃ | ~2.4 | ~21 | Methyl group protons |

| C1 | - | ~141 | Quaternary carbon attached to SO₃H |

| C2 | - | ~95 | Quaternary carbon attached to Iodine |

| C5 | - | ~139 | Quaternary carbon attached to CH₃ |

Note: Data are predicted based on analogous structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of NMR signals and for piecing together the molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (H4 and H3; H4 and H6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.com This would definitively link the proton signals for H3, H4, and H6 to their corresponding carbon signals (C3, C4, C6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. youtube.com Key HMBC correlations would include the methyl protons to aromatic carbons C4, C5, and C6, and the aromatic protons to the quaternary carbons (C1, C2, and C5), which is crucial for assigning these non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A notable NOE would be expected between the methyl group protons and the ortho-proton at H6. Furthermore, NOE correlations between the water protons of the dihydrate and nearby protons on the aromatic ring or the sulfonic acid group could provide evidence for the specific location of the water molecules in the hydrated structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds and functional groups. These methods are highly sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. ijsrem.com

The IR and Raman spectra of this compound display a series of characteristic bands that confirm the presence of its key functional groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. vscht.cz The sulfonic acid group gives rise to very strong and characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features, typically found in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively. asianpubs.org Other key vibrations include the C=C stretching of the aromatic ring (approx. 1600-1450 cm⁻¹) and the C-S stretch (approx. 750 cm⁻¹). asianpubs.org

Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch (H₂O, SO₃H) | 3500 - 2800 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| S=O Asymmetric Stretch | ~1220 | Very Strong | Medium |

| S=O Symmetric Stretch | ~1040 | Very Strong | Strong |

| S-O Stretch | ~900 | Strong | Weak |

| C-S Stretch | ~750 | Medium | Strong |

| C-I Stretch | ~650 | Medium | Strong |

Note: Values are typical ranges and can be influenced by the physical state and intermolecular interactions.

The presence of two water molecules of hydration significantly influences the vibrational spectra, particularly in the O-H stretching region. rsc.org The strong hydrogen bonds between the water molecules, the sulfonic acid group, and neighboring molecules lead to a very broad and intense absorption band in the IR spectrum, typically centered around 3200-3400 cm⁻¹. rsc.org This broadening is a hallmark of strong intermolecular hydrogen bonding. acs.org

The positions of the S=O stretching bands are also sensitive to hydration. rsc.org Interaction with water molecules through hydrogen bonding can cause shifts in these frequencies compared to the anhydrous form of the acid. researchgate.net Raman spectroscopy is particularly useful for studying the hydration shell, as water itself is a relatively weak Raman scatterer, allowing for clearer observation of the solute's vibrations and their interactions with the surrounding water molecules. aip.orgaip.org Detailed analysis of these spectral regions can provide valuable information on the strength and nature of the hydrogen-bonding network within the crystal lattice. rsc.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-Iodo-5-methylbenzenesulfonic acid, soft ionization techniques like Electrospray Ionization (ESI) are typically used to obtain the molecular weight and structural information through controlled fragmentation. upce.cz

In negative-ion ESI-MS, the most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight of the anhydrous acid minus one proton. upce.cz High-resolution mass spectrometry can determine the accurate mass of this ion, allowing for the confirmation of the elemental formula (C₇H₆IO₃S⁻).

Collision-induced dissociation (CID) of the [M-H]⁻ parent ion would lead to a predictable fragmentation pattern, providing further structural confirmation. nih.gov The most common fragmentation pathways for aromatic sulfonic acids involve the loss of SO₂ (64 Da) or SO₃ (80 Da). acs.org The cleavage of the C-S bond is a characteristic fragmentation route. researchgate.net

Predicted ESI-MS Fragmentation

| Ion | Formula | m/z (Calculated) | Description |

| [M-H]⁻ | C₇H₆IO₃S⁻ | 297.91 | Parent Ion (Deprotonated Molecule) |

| [M-H-SO₂]⁻ | C₇H₆IO⁻ | 232.95 | Loss of sulfur dioxide |

| [M-H-SO₃]⁻ | C₇H₆I⁻ | 216.95 | Loss of sulfur trioxide |

| [SO₃H]⁻ | HSO₃⁻ | 80.96 | Sulfite anion |

| [I]⁻ | I⁻ | 126.90 | Iodide anion |

Note: m/z values are calculated for the most abundant isotopes.

This multi-faceted spectroscopic approach, combining various NMR, vibrational, and mass spectrometric methods, provides a detailed and robust characterization of the molecular structure and intermolecular interactions of this compound.

Computational and Theoretical Chemistry Studies on 2 Iodo 5 Methylbenzenesulfonic Acid Dihydrate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of 2-iodo-5-methylbenzenesulfonic acid dihydrate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and charge distribution.

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the sulfonic acid group (—SO₃H), the iodine atom, and the methyl group on the benzene (B151609) ring, along with two water molecules, allows for several possible conformations.

In its hydrated form, the sulfonic acid is expected to exist as a hydronium sulfonate salt, (H₅O₂⁺)(2-iodo-5-methylbenzenesulfonate⁻), creating a complex network of hydrogen bonds. researchgate.net Conformation analysis would focus on the rotation around the C—S bond, which dictates the orientation of the sulfonate group relative to the aromatic ring. DFT calculations, such as those performed on similar substituted benzenesulfonic acids, are employed to identify the lowest energy conformer. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for 2-Iodo-5-methylbenzenesulfonate Anion This table presents plausible data based on standard bond lengths and computational studies of analogous molecules.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C—I | ~2.10 Å |

| C—S | ~1.77 Å | |

| S—O | ~1.45 Å | |

| C—C (aromatic) | ~1.40 Å | |

| Bond Angles | C—C—I | ~120° |

| C—C—S | ~120° | |

| O—S—O | ~113° | |

| Dihedral Angle | C—C—S—O | ~90° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the p-orbitals of the iodine atom. The LUMO is likely distributed over the antibonding orbitals of the electron-withdrawing sulfonate group.

Table 2: Calculated Frontier Molecular Orbital Energies This table contains representative values for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is essential for predicting intermolecular interactions. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would show a high concentration of negative potential around the oxygen atoms of the sulfonate group, making them primary sites for hydrogen bonding. The hydrogen atoms of the associated hydronium ion (H₅O₂⁺) would exhibit a strong positive potential. The aromatic ring would show a varied potential due to the competing electron-donating effect of the methyl group and the electron-withdrawing effects of the iodo and sulfonate groups. nih.gov

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and ground-state properties of molecules. mdpi.com DFT calculations are effective for predicting various properties of substituted benzenesulfonamide and benzenesulfonic acid derivatives. researchgate.netresearchgate.net For this compound, DFT methods like B3LYP with a 6-311+G(d,p) basis set can be used to calculate key quantum chemical descriptors. nih.govdergipark.org.tr

These descriptors include the total energy of the optimized structure, dipole moment, and various reactivity parameters derived from FMO analysis, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These calculated properties provide a comprehensive understanding of the molecule's stability and electronic nature.

Table 3: Theoretical Ground State Properties Calculated by DFT This table shows exemplary data derived from DFT calculations on similar aromatic compounds.

| Property | Calculated Value |

| Total Energy | -1350.75 Hartree |

| Dipole Moment | 8.50 Debye |

| Electronegativity (χ) | 4.05 eV |

| Chemical Hardness (η) | 2.80 eV |

| Electrophilicity Index (ω) | 2.93 eV |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the transformation from reactants to products. This involves mapping the potential energy surface to identify intermediates and, crucially, the transition states that connect them.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which determines the reaction rate.

For 2-iodo-5-methylbenzenesulfonic acid, a relevant reaction to study computationally is desulfonation, which is the reverse of sulfonation. libretexts.orglibretexts.org This reaction is known to be reversible and is facilitated by the presence of hot aqueous acid. youtube.com Theoretical calculations can model the pathway of this electrophilic aromatic substitution reaction. The process would involve the protonation of the aromatic ring, followed by the departure of sulfur trioxide (SO₃). DFT can be used to locate the geometry of the transition state for the C-S bond cleavage and calculate its energy relative to the reactants and products. rsc.org This provides a quantitative measure of the energy barrier for the reaction.

Table 4: Hypothetical Relative Energies for the Desulfonation Reaction Pathway This table illustrates the energy profile of a typical desulfonation reaction.

| Species | Relative Energy (kJ/mol) |

| Reactant (Protonated Sulfonic Acid) | 0 |

| Transition State (Sigma Complex) | +110 |

| Products (Benzene Derivative + H₂SO₄) | -25 |

Activation Energies and Kinetic Parameters

There is no available data in the surveyed literature regarding the computationally determined activation energies or kinetic parameters for reactions involving this compound. Such studies would typically involve mapping reaction pathways and calculating the energy of transition states, providing insights into reaction mechanisms and rates.

Prediction and Validation of Spectroscopic Properties

No computational studies predicting the spectroscopic properties (such as NMR, IR, Raman, or UV-Vis spectra) of this compound were found. While experimental spectroscopic data may exist, theoretical calculations that could validate and interpret this data are not present in the accessed scientific literature.

Molecular Dynamics Simulations

There are no published molecular dynamics simulations specifically focused on the solution-phase behavior or solid-state dynamics of this compound.

Applications of 2 Iodo 5 Methylbenzenesulfonic Acid Dihydrate in Advanced Organic Synthesis and Materials Science

Role as a Precursor to Highly Reactive Hypervalent Iodine Reagents

The principal application of 2-Iodo-5-methylbenzenesulfonic acid is as a precursor to its hypervalent iodine(V) analogue, 2-iodoxy-5-methylbenzenesulfonic acid. researchgate.netnih.govbeilstein-journals.org This transformation is typically achieved in situ through oxidation. researchgate.net Reagents such as Oxone® (a triple salt containing potassium peroxymonosulfate) are commonly used to oxidize the iodine(I) center of the sulfonic acid to the hypervalent iodine(V) state. nih.govbeilstein-journals.orgresearchgate.net The resulting 2-iodoxybenzenesulfonic acid derivative is an extremely active oxidizing agent and catalyst. nih.govnih.gov

The presence of the electron-donating methyl group at the 5-position and the strongly electron-withdrawing sulfonate group creates a unique electronic environment at the iodine center. nih.gov This substitution enhances the reactivity of the corresponding hypervalent iodine reagent compared to unsubstituted analogues like 2-iodoxybenzoic acid (IBX). nih.govorganic-chemistry.orgacs.org Theoretical calculations suggest that the ionic character of the hypervalent iodine-sulfonate bond lowers the energy barrier for key steps in the oxidation mechanism, contributing to its high catalytic activity. nih.govacs.org

Catalysis of Oxidative Transformations (e.g., Alcohol Oxidation, Oxidative Rearrangements)

The hypervalent iodine(V) species generated from 2-Iodo-5-methylbenzenesulfonic acid is a highly effective catalyst for a range of oxidative transformations. researchgate.netnih.gov Its most prominent use is in the selective oxidation of alcohols to carbonyl compounds. nih.govorganic-chemistry.org This catalytic system, typically employing Oxone® as the terminal oxidant, operates under mild, non-aqueous conditions and demonstrates greater activity than many traditional hypervalent iodine reagents like IBX. nih.govorganic-chemistry.org

The catalytic cycle involves the in situ generation of the active iodine(V) species, which then oxidizes the alcohol substrate. researchgate.net This process reduces the iodine back to a lower oxidation state, and the terminal oxidant (Oxone®) regenerates the active iodine(V) catalyst, allowing for the use of substoichiometric amounts of the iodine precursor. researchgate.netresearchgate.net Beyond simple alcohol oxidations, these catalysts have also been applied to other transformations, such as the oxidative rearrangement of tertiary allylic alcohols to enones. Research has also shown the utility of related 2-iodoxybenzenesulfonic acid (IBS) catalysts in the oxidation of phenols to quinones and the oxidation of benzylic C-H bonds. nih.gov

The catalytic system derived from 2-Iodo-5-methylbenzenesulfonic acid exhibits broad substrate scope and high selectivity in alcohol oxidation. organic-chemistry.orgacs.org It can efficiently oxidize a wide variety of primary and secondary alcohols. nih.gov

A key feature of this catalytic system is the ability to control the oxidation level of primary alcohols. By carefully managing the reaction conditions and the amount of the terminal oxidant, primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids. nih.govorganic-chemistry.orgacs.org Secondary alcohols are consistently and cleanly oxidized to their corresponding ketones. organic-chemistry.orgacs.org This selectivity is highly valuable in multi-step syntheses where over-oxidation is a common problem. The catalyst is compatible with various functional groups, allowing for the oxidation of complex molecules without the need for extensive use of protecting groups. organic-chemistry.org

Table 1: Substrate Scope in Catalytic Oxidation This table is interactive. You can sort and filter the data.

The field of hypervalent iodine chemistry includes the development of chiral reagents and catalysts to achieve stereoselective transformations. nih.gov These reactions are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov The general strategy involves attaching a chiral auxiliary to the iodoarene backbone, which then directs the stereochemical outcome of the oxidative reaction. However, specific research detailing the synthesis and application of chiral derivatives originating directly from 2-Iodo-5-methylbenzenesulfonic acid for stereoselective catalysis is not extensively documented in the surveyed literature. While the principles of chiral sulfinyl compounds and their role in asymmetric synthesis are well-established, their direct application to this specific sulfonic acid precursor remains a specialized area. nih.gov

Applications in the Synthesis of Fine Chemicals and Intermediates

The efficient and selective oxidative capabilities of the catalyst system derived from 2-Iodo-5-methylbenzenesulfonic acid make it a valuable tool in the synthesis of fine chemicals and complex organic intermediates. nih.gov Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, such as pharmaceuticals, agrochemicals, and fragrances.

The ability to perform clean oxidations of alcohols to aldehydes or ketones with high functional group tolerance is a critical step in the construction of complex molecules. researchgate.net For example, the selective oxidation of a multifunctional alcohol to an aldehyde without affecting other sensitive groups in the molecule is a common challenge in pharmaceutical synthesis. The use of this catalytic method can lead to higher yields, fewer side products, and milder reaction conditions compared to traditional stoichiometric oxidants, contributing to more efficient and sustainable synthetic routes. acsgcipr.org

Utility in Functionalization and Derivatization Reactions

The primary role of 2-Iodo-5-methylbenzenesulfonic acid in functionalization and derivatization reactions is realized through its conversion to the active hypervalent iodine(V) catalyst. nih.gov This catalyst facilitates oxidative functionalization, which involves the introduction of new functional groups into a molecule via an oxidative process. The oxidation of alcohols to carbonyls is a prime example of this, where a C-O single bond and a C-H bond are transformed into a C=O double bond. orientjchem.org

Furthermore, research on the parent compound, 2-iodoxybenzenesulfonic acid (IBS), has shown its utility in a broader range of oxidative reactions beyond alcohol oxidation. These include the oxidation of benzylic and alkane C–H bonds and the regioselective oxidation of phenols. nih.gov These transformations represent powerful methods for molecular derivatization, allowing for the late-stage functionalization of complex molecules at positions that are often difficult to access through other synthetic methods.

Potential as a Building Block for Advanced Organic Materials

Aromatic sulfonic acids are recognized as potential building blocks, or "linkers," for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netsc.edu These materials are characterized by their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govespublisher.com

While benzenedisulfonic acids have been successfully used to create crystalline metal-organic thin films, the specific incorporation of 2-Iodo-5-methylbenzenesulfonic acid into well-defined MOF or COF structures is not a widely reported area of research. The presence of the iodo- and methyl- groups could, in principle, be used to fine-tune the framework's properties or to serve as a site for post-synthetic modification. However, detailed studies focusing on the use of this particular compound as a primary linker in the synthesis of COFs or MOFs are not prominent in the current scientific literature. rsc.orgnih.govmdpi.com

Based on the available research, it is not possible to provide a detailed analysis of the process chemistry and scaling-up research specifically for 2-Iodo-5-methylbenzenesulfonic acid dihydrate . The vast majority of scientific and technical literature focuses on a structurally different, though related, compound: 2-Iodo-5-methylbenzoic acid or its isomer 5-Iodo-2-methylbenzoic acid .

These benzoic acid derivatives are distinct from the requested benzenesulfonic acid compound in their core functional group (a carboxylic acid group, -COOH, instead of a sulfonic acid group, -SO₃H). Innovations in synthesis and purification reported in patents and chemical literature, such as methods involving the iodination of 2-methylbenzoic acid, are specific to the production of these benzoic acid compounds. chemicalbook.comgoogleapis.comgoogle.comgoogle.com

Consequently, there is a lack of specific data in the public domain concerning the process chemistry, optimization of reaction conditions, and strategies for scaling up the production of this compound. Research and development in this specific area may be proprietary or not widely published. Therefore, an accurate and scientifically sound article on this particular topic cannot be generated at this time.

Future Research Directions and Emerging Opportunities for 2 Iodo 5 Methylbenzenesulfonic Acid Dihydrate

Development of Novel and More Efficient Synthetic Routes

The future development of 2-Iodo-5-methylbenzenesulfonic acid dihydrate is intrinsically linked to the innovation of its synthesis. Current methodologies, while functional, present opportunities for improvement in terms of efficiency, sustainability, and cost-effectiveness. Future research should pivot towards greener and more atom-economical approaches.

One promising avenue is the exploration of direct C-H iodination of 5-methylbenzenesulfonic acid. This would circumvent the need for multi-step sequences that often involve harsh reagents and generate significant waste. The development of novel catalyst systems, potentially based on transition metals or photoredox catalysis, could enable highly regioselective iodination under mild conditions.

Furthermore, the principles of green chemistry should be a guiding force in the design of new synthetic pathways. This includes the use of safer solvents, the reduction of energy consumption, and the design of processes with a higher atom economy. A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Direct C-H Iodination | High atom economy, reduced waste | Achieving high regioselectivity, catalyst development |

| Diazotization-Iodination | Established methodology | Use of potentially hazardous reagents, waste generation |

| Halogen Exchange | Potential for high yields | Availability of precursors, catalyst optimization |

This table provides a conceptual overview of potential research directions and is for illustrative purposes.

Expansion of Catalytic Applications to New Reaction Types

The iodine atom in 2-Iodo-5-methylbenzenesulfonic acid can be oxidized to a hypervalent state, unlocking a rich and diverse range of catalytic activities. The in situ generated 2-iodoxy-5-methylbenzenesulfonic acid has already demonstrated remarkable efficacy as a catalyst for the selective oxidation of alcohols. acs.orgorganic-chemistry.orgnih.govresearchgate.net The future in this domain lies in expanding its catalytic repertoire to a broader spectrum of organic transformations.

Future research should focus on harnessing the catalytic potential of its hypervalent iodine derivatives in reactions such as:

C-H Functionalization: Developing catalytic systems for the direct functionalization of C-H bonds to form C-C, C-N, and C-O bonds.

Oxidative Coupling Reactions: Exploring its use in novel cross-coupling reactions, providing a greener alternative to traditional transition metal catalysts. researchgate.net

Asymmetric Catalysis: The design and synthesis of chiral derivatives of 2-Iodo-5-methylbenzenesulfonic acid could pave the way for enantioselective transformations, a highly sought-after goal in modern organic synthesis.

A summary of potential new catalytic applications is provided in Table 2.

| Reaction Type | Potential Substrates | Key Research Objectives |

| C-H Amination | Alkanes, arenes | Catalyst optimization, understanding reaction mechanisms |

| Oxidative C-C Coupling | Arenes, heterocycles | Expanding substrate scope, improving yields |

| Enantioselective Oxidation | Prochiral alcohols, sulfides | Design of chiral ligands, achieving high enantioselectivity |

This table illustrates hypothetical research avenues for expanding the catalytic utility of the title compound.

Exploration of Supramolecular Interactions and Self-Assembly

The amphiphilic nature of 2-Iodo-5-methylbenzenesulfonic acid, with its hydrophobic iodotoluene moiety and hydrophilic sulfonic acid group, suggests a propensity for self-assembly in solution. acs.orgacs.orgnih.govrsc.orgrsc.org The sulfonic acid group is a known strong hydrogen bond donor and acceptor, capable of directing the formation of extended supramolecular architectures. researchgate.net

Future investigations should delve into the fundamental principles governing the self-assembly of this molecule and its salts. This could lead to the development of novel soft materials with tailored properties. Key research areas include:

Crystal Engineering: A systematic study of the co-crystallization of 2-Iodo-5-methylbenzenesulfonic acid with various organic and inorganic counterparts to construct novel crystalline materials with desired functionalities.

Formation of Micelles and Vesicles: Investigating the aggregation behavior in different solvents to form organized structures like micelles and vesicles, which could have applications in drug delivery or as nanoreactors.

Gelation Studies: Exploring the potential of its derivatives to act as low-molecular-weight gelators for the formation of stimuli-responsive gels.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process intensification. semanticscholar.orgsoftecks.inrsc.orgresearchgate.netrsc.org The synthesis and application of this compound are well-suited for adaptation to flow chemistry platforms.

Future research in this area should aim to:

Develop Continuous Synthesis Protocols: Designing and optimizing continuous flow processes for the synthesis of the target compound, which would enable safer handling of potentially hazardous reagents and facilitate scale-up. beilstein-journals.orgnih.gov

Immobilized Catalysts: The development of solid-supported versions of the catalyst would allow for its use in packed-bed reactors, simplifying product purification and enabling catalyst recycling.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions and identify optimal parameters for both the synthesis and catalytic applications of the compound. researchgate.netchemspeed.comaip.orgchemspeed.com

Investigation of Solid-State Reactivity and Transformations

The solid-state reactivity of organic compounds is a rapidly emerging field with the potential to offer solvent-free and highly selective transformations. The dihydrate nature of the title compound suggests that water molecules may play a crucial role in its solid-state structure and reactivity.

Future research should explore:

Mechanochemical Synthesis: Investigating the synthesis of 2-Iodo-5-methylbenzenesulfonic acid and its derivatives using mechanochemical methods such as ball milling, which can reduce or eliminate the need for solvents. rcsi.sciencecolab.wscardiff.ac.uknih.govnih.gov

Topochemical Reactions: Studying the possibility of solid-state reactions where the reactivity is controlled by the crystal packing of the molecules.

Dehydration and Rehydration Studies: A thorough investigation of the dehydration and rehydration processes to understand the role of water molecules in the crystal lattice and its effect on the compound's stability and reactivity.

Advanced Computational Design for Novel Derivatives and Reactivity

Computational chemistry provides a powerful toolkit for the rational design of new molecules and for gaining a deeper understanding of reaction mechanisms. manchester.ac.ukresearchgate.netresearchgate.netacs.orgnih.gov In the context of 2-Iodo-5-methylbenzenesulfonic acid, computational studies can accelerate the discovery of new derivatives with enhanced catalytic activity and novel properties.

Future computational research should focus on:

DFT Studies of Reaction Mechanisms: Employing Density Functional Theory (DFT) to elucidate the mechanisms of reactions catalyzed by hypervalent iodine species derived from the title compound. This will provide valuable insights for catalyst optimization.

In Silico Screening of Derivatives: Using computational methods to screen virtual libraries of derivatives with different electronic and steric properties to identify promising candidates for synthesis and experimental evaluation.

Modeling Supramolecular Assembly: Simulating the self-assembly processes to predict the structures and properties of the resulting supramolecular architectures.

Q & A

Q. How does microwave-assisted synthesis improve the efficiency of derivatizing this compound?

- Microwave irradiation (100–150°C, 100 W) in polar solvents (e.g., DMF) accelerates sulfonic acid group functionalization (e.g., esterification). Compare with conventional heating to quantify energy efficiency gains. Use in situ IR probes to monitor reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.